Sodium acrylate

概要

説明

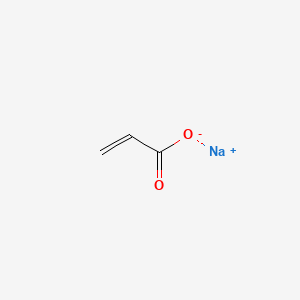

Sodium acrylate (CH₂=CHCOONa) is the sodium salt of acrylic acid, synthesized via neutralization of acrylic acid with sodium hydroxide (NaOH) in a 1:1 molar ratio under controlled temperatures (2–5°C) and nitrogen atmosphere to prevent premature polymerization . This monomeric compound is a white crystalline powder, highly soluble in water, and serves as a precursor for superabsorbent polymers (SAPs) like sodium polyacrylate .

準備方法

Synthetic Routes and Reaction Conditions: Sodium acrylate is typically synthesized through the neutralization of acrylic acid with sodium hydroxide. The reaction is as follows:

CH2=CHCOOH+NaOH→CH2=CHCOONa+H2O

This reaction is carried out under controlled conditions to ensure complete neutralization and high purity of the product .

Industrial Production Methods: Industrial production of this compound often involves the oxidation of propene to acrylic acid, followed by neutralization with sodium hydroxide. This method is preferred due to its efficiency and scalability . Another emerging method involves the synthesis from ethylene and carbon dioxide, which offers potential cost savings and environmental benefits .

化学反応の分析

Types of Reactions: Sodium acrylate undergoes various chemical reactions, including:

Polymerization: this compound can polymerize to form poly(this compound), a superabsorbent polymer.

Neutralization: Reacts with acids to form acrylic acid.

Cross-linking: Can be cross-linked with other monomers to form hydrogels.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals, often using initiators like potassium persulfate.

Neutralization: Typically involves strong acids like hydrochloric acid.

Cross-linking: Uses cross-linking agents such as N,N’-methylenebisacrylamide.

Major Products:

Poly(this compound): Used in superabsorbent materials.

Acrylic acid: Used in various chemical syntheses.

科学的研究の応用

Agriculture

Sodium acrylate is utilized as a soil conditioner and water retention agent. Its ability to absorb water significantly reduces irrigation needs, particularly in arid regions. By improving soil moisture availability, it promotes better plant growth and crop yields.

| Application | Benefits |

|---|---|

| Soil conditioning | Enhances water retention |

| Crop yield improvement | Reduces irrigation frequency |

Water Treatment

In water treatment processes, this compound acts as a flocculant and coagulant. It helps in the removal of suspended particles from water, thereby improving clarity and purity. This application is crucial for both municipal water systems and industrial wastewater treatment.

| Application | Benefits |

|---|---|

| Flocculation | Removes impurities from water |

| Coagulation | Enhances sedimentation processes |

Personal Care Products

This compound is commonly found in personal care products such as lotions and creams due to its moisture-retaining properties. It helps stabilize formulations by preventing separation and enhancing texture.

| Product Type | Benefits |

|---|---|

| Moisturizers | Maintains skin hydration |

| Creams | Improves texture and stability |

Medical Applications

In the medical field, this compound is used for drug delivery systems. Its ability to encapsulate drugs effectively allows for controlled release, improving therapeutic efficacy. For instance, studies have shown that this compound can be combined with alginate to enhance the delivery of probiotics through microencapsulation.

| Application | Benefits |

|---|---|

| Drug delivery | Controlled release of medications |

| Probiotic encapsulation | Improved viability through gastrointestinal tract |

Environmental Applications

This compound's properties are also leveraged in environmental applications such as eco-engineering for soil moisture retention in rocky slopes and aiding in the biodegradation of waste materials.

| Application | Benefits |

|---|---|

| Soil moisture retention | Increases soil moisture availability |

| Waste management | Aids in biodegradation processes |

Case Study 1: Agricultural Use

A study conducted on the use of this compound as a soil conditioner demonstrated that crops treated with this compound exhibited a 30% increase in yield compared to untreated controls in drought conditions. This highlights its effectiveness in enhancing agricultural productivity under limited water availability.

Case Study 2: Water Treatment

In a municipal water treatment facility, this compound was implemented as a coagulant, resulting in a 40% reduction in suspended solids within treated water samples. This application not only improved water quality but also reduced operational costs associated with traditional treatment methods.

作用機序

The primary mechanism by which sodium acrylate exerts its effects is through its ability to form hydrophilic polymers. These polymers can absorb and retain large amounts of water due to the presence of carboxylate groups that attract and hold water molecules. This property is exploited in various applications, from superabsorbent materials to drug delivery systems .

類似化合物との比較

Sodium Polyacrylate

Chemical Structure : Sodium polyacrylate is the polymerized form of sodium acrylate, with repeating units (CH₂=CHCOONa)ₙ, forming a cross-linked network .

Research Findings :

- Sodium polyacrylate exhibits superior swelling performance in saline solutions (e.g., 128,903 mg/l salinity) compared to copolymers like poly(acrylamide-co-acrylic acid) potassium salt, retaining >90% absorption efficiency .

Potassium Acrylate

Structural Difference : The potassium ion (K⁺) replaces sodium (Na⁺), altering ionic interactions.

- Impact on Properties : Potassium acrylate polymers may exhibit slightly lower absorption capacity in high-salinity environments due to stronger ion-polymer interactions .

- Applications : Less common than this compound but used in niche industrial SAPs .

Acrylamide-Sodium Acrylate Copolymers

Synthesis : Frontal copolymerization of acrylamide and this compound in aqueous solutions yields hydrogels with tunable mechanical properties .

Research Insights :

- Copolymers exhibit improved thermal stability and salinity tolerance, making them suitable for oilfield conformance control .

Methacrylate Polymers (e.g., Sodium Methacrylate)

Structural Difference : Methacrylate contains a methyl group (CH₃) attached to the α-carbon, reducing hydrophilicity compared to acrylates .

| Property | This compound | Sodium Methacrylate |

|---|---|---|

| Hydrophilicity | High | Moderate |

| Biodegradability | Low | Low (but recyclable) |

| Applications | SAPs, hydrogels | Dental implants, coatings |

Research Findings and Data Tables

Table 1: Swelling Performance in Saline Solutions

| Polymer Type | Absorption Capacity (g/g) | Salinity (mg/l) | Reference |

|---|---|---|---|

| Sodium Polyacrylate | 550 | 128,903 | |

| Poly(acrylamide-co-acrylic acid) K⁺ | 480 | 128,903 |

Challenges and Considerations

- Purity Requirements : Impurities in this compound (e.g., discolored batches) can compromise gel expansion in applications like ultrastructure expansion microscopy (U-ExM) .

生物活性

Sodium acrylate (NaA) is a sodium salt of acrylic acid, widely recognized for its applications in various fields, including pharmaceuticals, agriculture, and materials science. This article provides a detailed examination of the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and potential applications in drug delivery systems.

Overview of this compound

This compound is primarily used as a monomer in the production of superabsorbent polymers. Its structure allows it to form hydrogels that can absorb significant amounts of water, making it valuable in products such as diapers and agricultural gels. However, recent studies have also highlighted its biological activities, particularly its potential as an anticancer agent and an antibacterial material.

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study synthesized acrylic acid derivatives that were evaluated for their antiproliferative efficacy against the MDA-MB-231 breast cancer cell line. Among these derivatives, one compound exhibited an IC50 value of 3.24 ± 0.13 μM, indicating potent cytotoxicity .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 4b | 3.24 ± 0.13 | MDA-MB-231 | Inhibits tubulin polymerization |

| CA-4 | 1.27 ± 0.09 | MDA-MB-231 | Tubulin inhibitor |

The study also reported that treatment with this compound derivatives led to cell cycle arrest at the G2/M phase, suggesting that these compounds can effectively halt cancer cell proliferation . In vivo studies further indicated that this compound derivatives significantly reduced viable EAC (Ehrlich Ascites Carcinoma) cell counts and volumes in treated mice, leading to a life span extension from 16 days in control groups to 41 days in treated groups .

Antibacterial Properties

This compound has also been explored for its antibacterial properties when incorporated into polymer-based nanocomposites. A study developed poly(this compound)-based nanocomposites using silver nanoparticles, which demonstrated significant antibacterial activity against various pathogens .

Table 2: Antibacterial Activity of Poly(this compound) Nanocomposites

| Nanocomposite | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|

| Poly(this compound) + AgNPs | E. coli | 15 |

| Poly(this compound) + AgNPs | S. aureus | 20 |

These findings suggest that this compound can be effectively utilized in developing bioadhesive materials with inherent antibacterial properties, which may be beneficial for applications in medical devices and wound healing .

Drug Delivery Systems

This compound has been investigated for its potential in drug delivery systems due to its ability to form hydrogels that can encapsulate drugs. A study prepared hydrogels from this compound for the oral delivery of doxycycline, demonstrating that these hydrogels could improve the bioavailability of the drug .

Table 3: Drug Release Characteristics from this compound Hydrogels

| Hydrogel Composition | Drug Loaded | Release Rate (%) at 24h |

|---|---|---|

| This compound + Doxycycline | Doxycycline | 75 |

| Control Hydrogel | Doxycycline | 40 |

The hydrogels were characterized by their swelling behavior and drug release kinetics, indicating that this compound-based systems could be optimized for controlled drug release applications .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for sodium acrylate polymers, and how do reaction conditions influence polymer properties?

this compound polymers, such as poly(this compound), are typically synthesized via free-radical polymerization. A common method involves dissolving this compound monomers in aqueous solution and initiating polymerization using ammonium persulfate (APS) as an initiator under nitrogen atmosphere. Temperature (e.g., 60–80°C) and monomer-to-initiator ratios critically affect molecular weight and crosslinking density . For controlled architectures (e.g., hydrogels), crosslinkers like ethylene glycol dimethacrylate (EGDMA) are added. Post-synthesis purification steps, such as dialysis, remove unreacted monomers. Researchers should characterize products via FTIR (to confirm acrylate groups) and GPC (for molecular weight distribution) .

Q. How should researchers characterize this compound’s physicochemical properties for reproducibility?

Key properties include solubility (high in water, pH-dependent), thermal stability (degradation above 300°C via TGA), and hygroscopicity. Standard protocols:

- FTIR : Identify carboxylate (-COO⁻) peaks at ~1550 cm⁻¹ and ~1400 cm⁻¹.

- NMR : Use ¹³C NMR to confirm polymer backbone structure.

- Rheometry : Measure viscoelastic properties for hydrogel applications .

Document pH adjustments (e.g., neutralization with NaOH) and environmental controls (humidity, temperature) to ensure reproducibility .

Q. What safety precautions are essential when handling this compound in laboratory settings?

this compound is a skin and eye irritant. Researchers must:

- Use PPE (gloves, goggles, lab coats).

- Work in fume hoods to avoid inhalation of fine particles.

- Store in airtight containers away from moisture.

- Neutralize spills with diluted acetic acid before disposal .

Advanced Research Questions

Q. How can this compound-based hydrogels be optimized for environmental applications like wastewater denitrification?

In denitrification studies, this compound’s carboxylate groups bind metal ions (e.g., Fe³⁺) to catalyze NOₓ reduction. Key optimization steps:

- Crosslinking Density : Adjust EGDMA content to balance porosity and mechanical stability.

- pH Sensitivity : Test adsorption efficiency across pH 4–9, as protonation states affect ion-exchange capacity.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under pyrolysis conditions (e.g., 400–600°C in N₂) to simulate combustion environments .

Q. What experimental strategies resolve contradictions in this compound’s reported toxicity profiles?

Discrepancies in toxicity data (e.g., irritation thresholds) often arise from varying purity grades or test models. To address this:

- Source Validation : Use HPLC to confirm monomer purity (>99%).

- In Vitro/In Vivo Correlation : Compare cytotoxicity assays (e.g., MTT on HaCaT cells) with OECD-compliant animal studies.

- Literature Meta-Analysis : Systematically review studies, noting variables like exposure duration and concentration .

Q. How can this compound’s role in advanced microscopy techniques be methodologically validated?

In expansion microscopy, this compound-based hydrogels physically swell cellular structures. Researchers must:

- Embedding Consistency : Optimize monomer-to-acrylamide ratios (e.g., 1:4) to prevent over-swelling.

- Fluorescent Tagging : Validate antibody penetration post-expansion via confocal microscopy.

- Resolution Calibration : Compare pre- and post-expansion images using fiducial markers .

Q. What are the challenges in designing this compound composites for high-temperature industrial applications?

Degradation above 300°C limits high-temperature use. Mitigation strategies:

- Copolymerization : Introduce heat-resistant monomers (e.g., acrylamide).

- Additive Screening : Test stabilizers like cerium oxide (CeO₂) via TGA-DSC.

- Accelerated Aging Tests : Expose composites to cyclic thermal shocks (e.g., 25–250°C) and monitor mechanical integrity .

Q. Methodological Guidance

Q. How should researchers design experiments to evaluate this compound’s ion-exchange capacity?

- Batch Adsorption Studies : Immerse hydrogels in metal ion solutions (e.g., Pb²⁺, Cd²⁺) at varying concentrations (50–500 ppm).

- Langmuir/Freundlich Models : Fit isotherm data to determine maximum adsorption capacity (Qₘ).

- Kinetic Analysis : Use pseudo-second-order models to assess rate-limiting steps .

Q. What statistical approaches are recommended for analyzing contradictory data in polymerization kinetics?

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., initiator concentration, temperature).

- Multivariate Regression : Correlate reaction conditions with polymer properties (e.g., polydispersity index).

- Error Propagation Analysis : Quantify uncertainties in kinetic rate constants .

Q. How can computational modeling enhance this compound research?

- Molecular Dynamics (MD) : Simulate polymer-water interactions to predict swelling behavior.

- DFT Calculations : Analyze electronic properties of acrylate-metal complexes for catalytic applications.

- Machine Learning : Train models on historical data to optimize synthesis parameters .

特性

IUPAC Name |

sodium;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMHYFLPFNGQFZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-10-7 (Parent) | |

| Record name | Sodium acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027652 | |

| Record name | Sodium 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [IUCLID] White to cream colored solid; [MSDSonline] | |

| Record name | 2-Propenoic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7446-81-3, 25549-84-2 | |

| Record name | Sodium acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, sodium salt (1:1), homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025549842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C98FKB43H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>300 °C | |

| Record name | SODIUM ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。